molecular formula C35H28N2O5 B2514304 N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide CAS No. 442534-35-2

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide

Cat. No.: B2514304
CAS No.: 442534-35-2
M. Wt: 556.618
InChI Key: LJXRVFVKVUJRPE-UHFFFAOYSA-N
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Description

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide is a complex organic compound. This benzamide derivative is characterized by its intricate structure, incorporating an isoquinolinone core, a methoxy group, and a phenoxyphenyl moiety. The combination of these functional groups and structural elements lends itself to a variety of chemical and biological applications.

Scientific Research Applications

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide has wide-ranging applications:

  • Chemistry: : As a building block for synthesizing more complex molecules, especially in medicinal chemistry.

  • Biology: : Potential inhibitor of specific enzymes, interacting with proteins involved in metabolic pathways.

  • Medicine: : Exploring its use as an anti-cancer agent due to its interaction with DNA.

  • Industry: : Utilized in the development of new materials with specific electronic and mechanical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide typically involves several steps:

  • Formation of the isoquinolinone core: : Starting with 1,2-dihydroisoquinoline, the compound undergoes oxidation to form isoquinolinone.

  • Coupling with 3-methoxybenzoic acid: : This step involves the formation of an amide bond using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

  • Introduction of the phenoxyphenyl group: : This is achieved through a nucleophilic substitution reaction with 4-phenoxyphenylamine.

Industrial Production Methods

Industrial production of this compound scales up these synthetic routes, often using continuous flow reactions to ensure consistency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The isoquinolinone core can be oxidized, altering its electronic properties.

  • Reduction: : Reductive reactions can modify the functional groups attached to the core structure.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the benzamide or phenoxyphenyl moieties.

Common Reagents and Conditions

  • Oxidizing agents: : KMnO₄, CrO₃.

  • Reducing agents: : LiAlH₄, NaBH₄.

  • Coupling agents: : EDCI, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Major Products

  • Oxidation products: : Isoquinolinone derivatives with modified electronic properties.

  • Reduction products: : Simplified compounds with reduced functional groups.

  • Substitution products: : Diversified molecules with altered functional groups enhancing versatility.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-1-methylindol-3-yl)acetamide: : Similar core structure but different functional groups.

  • 4-(4-phenoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)butanoic acid: : Shares the isoquinolinone core but differs in the side chains.

Uniqueness

What sets N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide apart is its unique combination of functional groups, allowing for versatile applications and specific interactions in both biological and chemical contexts.

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Properties

IUPAC Name

N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3-methoxy-N-(4-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H28N2O5/c1-41-29-14-5-11-25(23-29)33(38)36(26-17-19-28(20-18-26)42-27-12-3-2-4-13-27)21-8-22-37-34(39)30-15-6-9-24-10-7-16-31(32(24)30)35(37)40/h2-7,9-20,23H,8,21-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXRVFVKVUJRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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